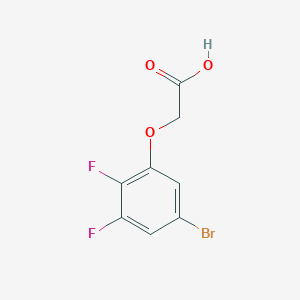

2-(5-Bromo-2,3-difluorophenoxy)acetic acid

説明

2-(5-Bromo-2,3-difluorophenoxy)acetic acid is a halogenated aromatic compound featuring a bromo atom and two fluorine atoms on a phenoxy ring, linked to an acetic acid moiety. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

特性

IUPAC Name |

2-(5-bromo-2,3-difluorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O3/c9-4-1-5(10)8(11)6(2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHXIDDFEUGCQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OCC(=O)O)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid typically involves the reaction of 5-bromo-2,3-difluorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

2-(5-Bromo-2,3-difluorophenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, resulting in dehalogenated products.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-(5-Bromo-2,3-difluorophenoxy)acetic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding, helping to elucidate biological pathways and mechanisms.

Medicine: Research involving this compound may contribute to the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

作用機序

The mechanism of action of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but the presence of bromine and fluorine atoms may enhance its binding affinity and specificity for certain biological targets .

類似化合物との比較

Structural Analogs and Substituent Effects

The table below compares 2-(5-Bromo-2,3-difluorophenoxy)acetic acid with key analogs, emphasizing substituent positions and functional groups:

Key Observations:

- Substituent Positions : The position of bromo and fluorine atoms significantly influences electronic effects. For example, 2-(4-Bromo-2,5-difluorophenyl)acetic acid has a bromine at the para position, which may enhance steric hindrance compared to the meta bromine in 2-(3-Bromo-5-fluorophenyl)acetic acid .

- Functional Groups : Carboxylic acid derivatives (e.g., 5-Bromo-2,4-difluorobenzoic acid ) exhibit higher acidity compared to acetic acid derivatives, affecting solubility and reactivity in biological systems .

- Safety Profiles : Bromo-fluoro phenylacetic acids generally require stringent safety protocols due to respiratory and dermal irritation risks .

Physical and Chemical Properties

- Molecular Weight: Analogs like (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane have a molecular weight of ~265 g/mol, suggesting the target compound’s weight is comparable .

- Stability : Fluorine atoms enhance stability and electronegativity, while bromine increases molecular weight and lipophilicity .

生物活性

2-(5-Bromo-2,3-difluorophenoxy)acetic acid is a compound of significant interest in both medicinal and agricultural chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid is , with a molecular weight of approximately 251.02 g/mol. Its structure includes a phenoxyacetic acid backbone with bromine and difluoro substituents, which enhance its chemical reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that 2-(5-Bromo-2,3-difluorophenoxy)acetic acid exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent in both agricultural and clinical settings. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting critical enzymes necessary for bacterial growth.

2. Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The compound's mechanism may involve apoptosis induction through intrinsic pathways, leading to cell death in cancerous cells .

3. Herbicidal Activity

The compound has also been studied for its herbicidal properties, particularly in disrupting plant growth regulators. It may inhibit specific hormonal pathways that are crucial for plant development, making it a candidate for agricultural applications .

The biological activity of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The presence of bromine and fluorine atoms enhances the binding affinity to various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as a modulator of certain receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 15.0 | Inhibition of cell wall synthesis |

| Anticancer | MCF7 | 13.73 ± 2.32 | Induction of apoptosis |

| Herbicidal | Arabidopsis thaliana | 20.0 | Disruption of hormonal pathways |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the phenoxy group can significantly influence biological activity. For instance, the introduction of different halogen substituents has been shown to enhance or diminish the anticancer effects depending on their position on the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。